2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
CAS No.: 931713-67-6
Cat. No.: VC4215856
Molecular Formula: C19H16N2O4
Molecular Weight: 336.347
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931713-67-6 |
|---|---|
| Molecular Formula | C19H16N2O4 |
| Molecular Weight | 336.347 |
| IUPAC Name | 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H16N2O4/c1-10-5-3-6-11-9-13-18(23)20-17(21-19(13)25-16(10)11)12-7-4-8-14(24-2)15(12)22/h3-8,22H,9H2,1-2H3,(H,20,21,23) |
| Standard InChI Key | IUISIPBCDMPFAT-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)CC3=C(O2)N=C(NC3=O)C4=C(C(=CC=C4)OC)O |
Introduction
2-(2-Hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound belonging to the chromeno[2,3-d]pyrimidine class. This compound is characterized by its molecular structure, which includes a chromene ring fused with a pyrimidine ring, and it features a pendant phenyl ring with hydroxy and methoxy substituents. The compound's CAS number is 931713-67-6, and its molecular weight is approximately 336.3 g/mol .
Synthesis Methods
The synthesis of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions that include the formation of the chromeno[2,3-d]pyrimidine core and the attachment of the phenyl substituent. Common methods involve condensation reactions and cyclization processes, often facilitated by catalysts or specific reaction conditions.
Spectroscopic Analysis
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for characterizing the compound. NMR helps identify the compound's structure by analyzing the proton and carbon environments, while IR spectroscopy provides information about functional groups present.
| Spectroscopic Technique | Information Provided |
|---|---|
| NMR (1H and 13C) | Structural confirmation, proton and carbon environments |
| IR | Functional group identification (e.g., hydroxyl, methoxy) |
Biological Activity
While specific biological activities of 2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one are not widely documented, compounds within the chromeno[2,3-d]pyrimidine class have shown potential in various therapeutic areas, including anti-inflammatory and anticancer activities. Further research is needed to fully explore its biological properties.
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